
Amlodipine mesylate
Übersicht
Beschreibung
Amlodipine mesylate is a calcium channel blocker used primarily in the treatment of hypertension and angina. It works by relaxing the blood vessels, allowing blood to flow more easily, thereby reducing blood pressure and alleviating chest pain. This compound is a salt form of amlodipine, which enhances its solubility and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of amlodipine mesylate involves the reaction of amlodipine with methanesulfonic acid. The process typically includes the following steps:
Formation of Amlodipine Base: Amlodipine is synthesized through a multi-step process involving the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the dihydropyridine ring.
Salt Formation: The amlodipine base is then reacted with methanesulfonic acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The process includes:
High-Speed Tablet Press: this compound monohydrate, which has high purity and good fluidity, is suitable for direct tableting processing by a high-speed tablet press.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Amlodipine mesylate undergoes various chemical reactions, including:
Oxidation: Amlodipine can be oxidized to form inactive pyrimidine metabolites.
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Solvents: Organic solvents such as ethanol and methanol are frequently used in reactions involving this compound.
Major Products: The major products formed from these reactions are typically inactive metabolites, which are excreted from the body.
Wissenschaftliche Forschungsanwendungen
Amlodipine is a medication primarily used to treat cardiovascular conditions such as hypertension and angina . It functions as a calcium channel blocker, relaxing blood vessels to improve blood flow and reduce the heart's workload . Amlodipine is available in various oral forms, including tablets and solutions .
Indications and Uses
Amlodipine is prescribed for the following conditions:
- Hypertension: Amlodipine is used to treat high blood pressure in adults and children six years and older .
- Coronary Artery Disease: It is effective for managing conditions caused by coronary artery disease .
- Angina: Amlodipine is used to treat different types of angina, including chronic stable angina and vasospastic angina (Prinzmetal's or variant angina) . It is also used for angiographically documented coronary artery disease in patients without heart failure or an ejection fraction < 40% .
Amlodipine can be used alone or in combination with other antihypertensive and antianginal agents .
Pharmacological Properties
Amlodipine has several key pharmacological characteristics :
- Mechanism of Action: Amlodipine dilates main coronary arteries and arterioles, increasing myocardial oxygen delivery, which is particularly beneficial for patients with coronary artery spasms and those experiencing vasoconstriction due to smoking .
- Absorption and Bioavailability: Amlodipine is almost completely absorbed from the gastrointestinal tract, with peak plasma concentrations observed 6 to 12 hours post-oral administration . Its bioavailability ranges from 64% to 90%, and its absorption is not affected by food . Steady-state plasma levels are achieved after 7 to 8 days of daily dosing .
- Distribution and Metabolism: The volume of distribution is 21 L/kg, with approximately 93% of the circulating drug bound to plasma proteins in hypertensive patients . Amlodipine undergoes extensive hepatic metabolism, with about 90% converted into inactive metabolites .
- Elimination: Approximately 10% of the parent compound and 60% of the metabolites are excreted in the urine .
Case Study: Amlodipine Overdose
A case study reported an incident of intentional overdose with 250 mg of amlodipine in a 46-year-old male, resulting in acute left ventricular dysfunction and myocarditis . The patient initially presented with mild abdominal pain but developed worsening dyspnea over two days . Cardiac MRI showed evidence of diffuse myocarditis . The patient was managed with diuretics and was discharged after his condition stabilized. Follow-up cardiac MRI showed improvement in myocardial inflammation .
Another case reported an 18-year-old female who took 150 mg of amlodipine with suicidal intentions . She developed circulatory failure and tachypnea . She was treated with decontamination, calcium, glucagon, and vasopressors; due to persistent hypotension, hyperinsulinemiceuglycemia therapy was initiated . She recovered fully and was discharged without complications .
Storage and Availability
Wirkmechanismus
Amlodipine mesylate exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells. This inhibition prevents the contraction of these muscles, leading to vasodilation and reduced blood pressure. The molecular targets of this compound include L-type calcium channels, which are critical for calcium ion transport in muscle cells .
Vergleich Mit ähnlichen Verbindungen
Amlodipine Besylate: Amlodipine besylate is another salt form of amlodipine, commonly used due to its stability and solubility.
Amlodipine Maleate: This is another salt form of amlodipine, used interchangeably with amlodipine mesylate and besylate.
Uniqueness: this compound is unique due to its specific salt form, which provides distinct advantages in terms of solubility and stability. This makes it a preferred choice in certain pharmaceutical formulations.
Biologische Aktivität
Amlodipine mesylate is a calcium channel blocker (CCB) primarily used in the treatment of hypertension and angina. Its biological activity is characterized by its ability to inhibit voltage-dependent L-type calcium channels, leading to vasodilation and reduced myocardial oxygen demand. This article delves into the pharmacokinetics, mechanism of action, clinical implications, and case studies related to this compound.
Pharmacokinetics
Absorption and Bioavailability
- This compound is absorbed slowly from the gastrointestinal tract, achieving peak plasma concentrations between 6 to 12 hours after oral administration.
- The absolute bioavailability ranges from 64% to 90% , indicating efficient absorption despite variability among individuals .
Distribution
- The volume of distribution is approximately 21 L/kg , with a high protein binding rate of about 93% . This extensive binding may influence its therapeutic efficacy and safety profile.
Metabolism and Excretion
- Amlodipine is primarily metabolized in the liver, with about 90% converted into inactive metabolites. The cytochrome P450 enzymes CYP3A4 and CYP3A5 are crucial for its metabolism .
- Approximately 10% of the parent compound is excreted unchanged in urine, with about 60% of metabolites eliminated renally .
Amlodipine exerts its effects by blocking L-type calcium channels in vascular smooth muscle cells. This blockade leads to:
- Decreased intracellular calcium levels , resulting in reduced contractility of smooth muscle.
- Vasodilation , which lowers systemic vascular resistance and blood pressure.
- Improved endothelial function , contributing to enhanced blood flow and oxygen delivery to tissues .
Clinical Implications
This compound is widely used for:
- Hypertension Management : It effectively reduces blood pressure, thereby decreasing the risk of cardiovascular events.
- Angina Relief : By reducing afterload, it alleviates symptoms associated with stable angina and variant angina by preventing coronary artery spasms .
Case Study 1: Amlodipine Overdose
A study reported a case involving a 46-year-old male who intentionally overdosed on 250 mg of amlodipine. Initial assessments showed no significant symptoms; however, he developed acute left ventricular dysfunction and myocarditis within days. Treatment included diuretics, and he was discharged after stabilization with a left ventricular ejection fraction (LVEF) of 45–50% at discharge .
Case Study 2: Pediatric Amlodipine Poisoning
An 18-year-old girl ingested 150 mg of amlodipine with suicidal intent. She presented with circulatory failure but was successfully treated with decontamination and hyperinsulinemic-euglycemic therapy. She recovered fully within days, highlighting the critical need for awareness regarding the risks associated with amlodipine availability .
Comparative Analysis of Amlodipine Salts
The biological activity can vary among different salts of amlodipine. Below is a comparison table summarizing key characteristics:
Property | This compound | Amlodipine Besylate |
---|---|---|
Solubility | Moderate | High |
Bioavailability | 64%-90% | Similar |
Peak Plasma Concentration | 6-12 hours | Similar |
Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) |
Eigenschaften
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.CH4O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVFCHUBATVFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246852-12-0 | |
Record name | Amlodipine mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=246852-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amlodipine mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246852120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMLODIPINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/291Y33EZHA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.